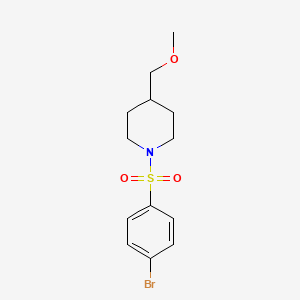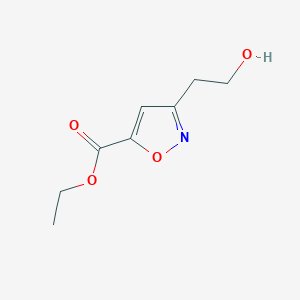
3-(2-Hydroxy-ethyl)-isoxazole-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group and a hydroxyethyl substituent, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate in an aqueous or alcoholic medium. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ethyl 3-(2-oxoethyl)-5-isoxazolecarboxylate, while reduction of the ester group can produce ethyl 3-(2-hydroxyethyl)-5-isoxazolecarbinol.
Scientific Research Applications
Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isoxazole ring can also interact with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate can be compared with other isoxazole derivatives such as:
- Ethyl 3-(2-hydroxyethyl)-4-isoxazolecarboxylate
- Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxamide
- Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate
These compounds share similar structural features but differ in the position or nature of substituents, which can significantly influence their chemical reactivity and biological activity. The unique combination of the hydroxyethyl and ester groups in Ethyl 3-(2-hydroxyethyl)-5-isoxazolecarboxylate makes it particularly versatile and valuable in various applications.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-2-12-8(11)7-5-6(3-4-10)9-13-7/h5,10H,2-4H2,1H3 |
InChI Key |
YBCDHWPQHITRMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B13928855.png)

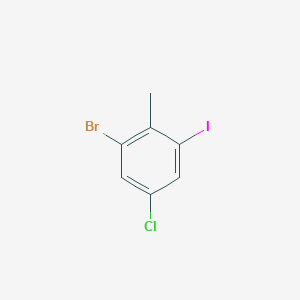

![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)
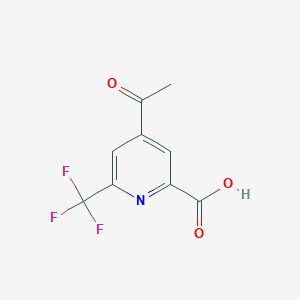

![2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B13928895.png)
![N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)
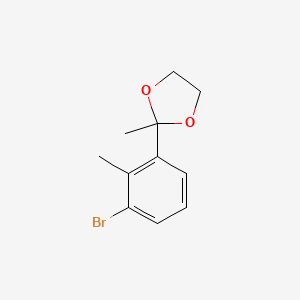
![5-Chloro-2-methylpyrazolo[4,3-b]pyridine](/img/structure/B13928922.png)
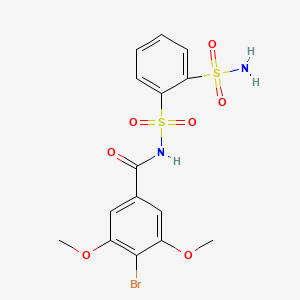
![2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13928937.png)
